![molecular formula C19H18FNO5S B2776372 1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797280-81-9](/img/structure/B2776372.png)
1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings share a single atom. The presence of the 3-fluoro-4-methoxyphenyl group and the sulfonyl moiety adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the isobenzofuran moiety: This can be achieved through a Friedel-Crafts acylation followed by cyclization.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the 3-fluoro-4-methoxyphenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spiro structure provides rigidity and specificity in binding. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects in biological systems .
Comparación Con Compuestos Similares
Similar compounds include:
3’-fluoro-4’-methoxyacetophenone: This compound shares the 3-fluoro-4-methoxyphenyl group but lacks the spiro and sulfonyl moieties.
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine: This compound has a similar sulfonyl group but differs in the piperidine substitution.
The uniqueness of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one lies in its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1'-(3-fluoro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSUWXLHMCVECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)
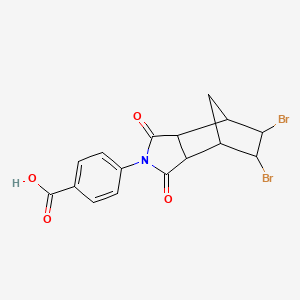
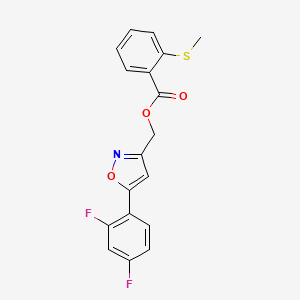
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)
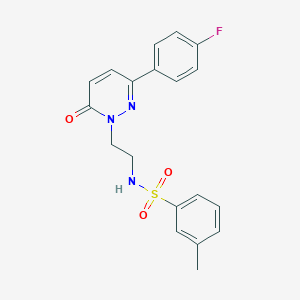
![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2776297.png)
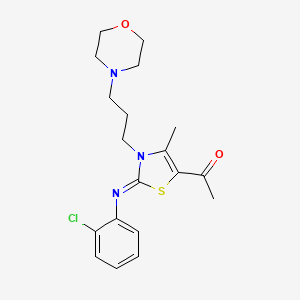

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)
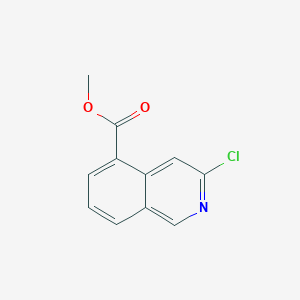

![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)
![5-CHLORO-2-({[(3-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2776310.png)
